molecular formula C18H21N3O B2989987 1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine CAS No. 338955-09-2

1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine

Cat. No.: B2989987
CAS No.: 338955-09-2
M. Wt: 295.386
InChI Key: XMQXMFALUHOZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative featuring a 4-methoxybenzyl group at position 1, methyl substituents at positions 2, 5, and 6, and an amine group at position 4. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of the sulfonamide derivative 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-25-3), which has a molecular weight of 538.87 and is manufactured under ISO-certified conditions . The compound’s structural complexity, including its aromatic and aliphatic substituents, influences its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-9-16-18(17(19)12(11)2)20-13(3)21(16)10-14-5-7-15(22-4)8-6-14/h5-9H,10,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQXMFALUHOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=C(N2CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxy group and the trimethyl substitutions contribute to its pharmacological profile.

Structural Formula

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assessment : In vitro studies using MTT assays have shown that the compound exhibits varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values ranged from 5 µM to 20 µM, indicating moderate potency.
    Cell LineIC50 (µM)
    A54915
    MCF-710
    HCT11620
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This was confirmed through flow cytometry analysis and Western blotting techniques.
  • Synergistic Effects : When combined with standard chemotherapeutic agents like cisplatin, the compound showed enhanced efficacy in inhibiting tumor growth in xenograft models. This suggests a potential role in combination therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, indicating a possible application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzimidazole Derivatives

1-Methyl-1H-benzimidazol-4-amine (CAS 155242-98-1)
  • Substituents : Methyl at position 1, amine at position 4.
  • Key Differences : Lacks the 4-methoxybenzyl group and additional methyl groups (positions 2,5,6).
1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 33235-40-4)
  • Substituents : 4-Methoxyphenyl at position 1, amine at position 2.
  • Key Differences : Substitution of 4-methoxybenzyl (flexible CH₂ linker) with rigid 4-methoxyphenyl and amine at position 2 instead of 4.
  • Implications: The rigid phenyl group may reduce conformational flexibility, affecting receptor binding. The amine position (2 vs.
1,5,6-Trimethyl-1H-1,3-benzimidazol-4-amine (CAS 65356-47-0)
  • Substituents : Methyl groups at positions 1,5,6; amine at position 4.
  • Key Differences : Replaces the 4-methoxybenzyl group with a methyl at position 1.

Heterocyclic Analogues with Shared Substituents

5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine
  • Core Structure : Thiadiazole instead of benzimidazole.
  • Substituents : 4-Methoxybenzyl at position 5, amine at position 2.
  • Implications: The thiadiazole core is more electron-deficient than benzimidazole, affecting electronic properties.
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
  • Core Structure : Pyrazole instead of benzimidazole.
  • Substituents : 4-Methoxybenzyl at position 1, cyclopropyl at position 3, amine at position 5.
  • Implications : Pyrazole’s planar structure and cyclopropyl’s strain may enhance metabolic resistance. The 4-methoxybenzyl group’s role in antimicrobial activity is shared, but the pyrazole core likely alters target specificity .

Pharmacologically Active Analogues

Trifluoromethyl-Substituted Benzimidazoles (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine)
  • Substituents : Trifluoromethyl and trifluoromethoxy groups.
  • Key Differences : Highly fluorinated substituents increase electron-withdrawing effects and metabolic stability.
  • Implications : While the target compound lacks fluorination, its methyl and methoxy groups may offer better solubility and fewer metabolic liabilities compared to fluorinated analogues .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Notable Activities/Properties Reference
1-(4-Methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine Benzimidazole 1-(4-MeOBn); 2,5,6-Me; 4-NH₂ 538.87* High-purity API intermediate
1-Methyl-1H-benzimidazol-4-amine Benzimidazole 1-Me; 4-NH₂ 147.18† Simpler structure, higher solubility
1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine Benzimidazole 1-(4-MeOPh); 2-NH₂ 239.28 Rigid phenyl group
5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine Thiadiazole 5-(4-MeOBn); 2-NH₂ 235.28† Antimicrobial activity
1,5,6-Trimethyl-1H-1,3-benzimidazol-4-amine Benzimidazole 1,5,6-Me; 4-NH₂ 175.23† Enhanced metabolic stability

*Molecular weight corresponds to the sulfonamide derivative (CAS 338964-25-3).
†Calculated based on molecular formula.

Key Structure-Activity Relationships (SAR)

  • 4-Methoxybenzyl Group : Enhances lipophilicity and binding to hydrophobic targets (e.g., enzymes, receptors) compared to methyl or phenyl substituents .
  • Amine Position : Position 4 (target) vs. 2 () alters hydrogen-bonding networks, affecting target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.